Olean-12-ene-2alpha,3beta,28-triol

Description

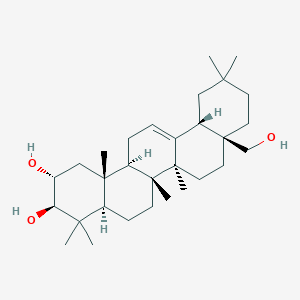

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O3/c1-25(2)12-14-30(18-31)15-13-28(6)19(20(30)16-25)8-9-23-27(5)17-21(32)24(33)26(3,4)22(27)10-11-29(23,28)7/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21+,22-,23+,24-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXOIGGIJQMJBM-VCOXBGKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)(C[C@H]([C@@H](C3(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Stereochemical Characterization of Olean 12 Ene 2alpha,3beta,28 Triol

Nomenclatural Conventions for Oleanane (B1240867) Triterpenoids

The systematic naming of oleanane triterpenoids follows the conventions established by IUPAC for natural products. The core structure is the pentacyclic hydrocarbon oleanane, which consists of five fused six-membered rings (A, B, C, D, and E). unizin.org The numbering of the carbon atoms and the designation of the rings follow the steroid nomenclature system. unizin.org For Olean-12-ene-2alpha,3beta,28-triol, the name indicates an oleanane skeleton with a double bond between carbons 12 and 13 (olean-12-ene). The "triol" suffix signifies the presence of three hydroxyl (-OH) groups. Their positions and stereochemistry are explicitly defined as: a hydroxyl group at carbon 2 in the alpha (α) configuration (projecting downwards), a hydroxyl group at carbon 3 in the beta (β) configuration (projecting upwards), and a hydroxyl group attached to carbon 28.

Definitive Assignment of Hydroxyl Group Positions and Stereochemistry at C-2 (alpha), C-3 (beta), and C-28

The precise placement and stereochemical orientation of the hydroxyl groups are fundamental to the unique identity of this compound. The assignment of the 2α, 3β-diol configuration in ring A is a key feature. This vicinal diol arrangement, with one axial and one equatorial hydroxyl group in the preferred chair conformation, significantly influences the molecule's polarity and potential for hydrogen bonding. The hydroxyl group at C-28 is a primary alcohol, attached to a methyl group of the core oleanane structure.

The stereochemistry of these hydroxyl groups is typically determined through a combination of advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the coupling constants (J-values) of the protons attached to the carbons bearing the hydroxyl groups in the ¹H NMR spectrum can reveal their relative orientations. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, confirming their spatial proximity and thus their stereochemical relationships.

Advanced Spectroscopic Methodologies for Structural Confirmation

The definitive structure of this compound is established through the application of a suite of modern spectroscopic methods. These techniques provide complementary information that, when combined, allows for an unambiguous assignment of its constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

NMR spectroscopy is the most powerful tool for the structural elucidation of complex organic molecules like this compound. researchgate.net Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to piece together the molecular puzzle.

¹H NMR provides information on the chemical environment and connectivity of protons. Key signals for this compound would include the olefinic proton at C-12, the protons on the carbons bearing the hydroxyl groups (C-2, C-3, and C-28), and the characteristic signals for the numerous methyl groups of the oleanane skeleton.

¹³C NMR reveals the number of unique carbon atoms and their chemical nature (methyl, methylene, methine, quaternary). The chemical shifts of C-2, C-3, and C-28 would be significantly deshielded due to the attached hydroxyl groups. The olefinic carbons C-12 and C-13 would also show characteristic downfield shifts.

2D NMR techniques are essential for establishing the connectivity within the molecule:

COSY (Correlation Spectroscopy) identifies proton-proton couplings, revealing adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the carbon skeleton and placing substituents. researchgate.net

Predicted ¹H and ¹³C NMR Data for this compound

Interactive Predicted ¹H NMR Data Table

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~3.8 - 4.0 | m | |

| H-3 | ~3.2 - 3.4 | d | ~9-10 |

| H-12 | ~5.2 - 5.4 | t | ~3.5 |

| H-28a | ~3.3 - 3.5 | d | ~11 |

| H-28b | ~3.0 - 3.2 | d | ~11 |

Interactive Predicted ¹³C NMR Data Table

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~40-42 |

| C-2 | ~68-70 |

| C-3 | ~82-84 |

| C-4 | ~38-40 |

| C-5 | ~55-57 |

| C-12 | ~122-124 |

| C-13 | ~143-145 |

| C-28 | ~64-66 |

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) would likely be used, as it is a soft ionization technique suitable for polar, non-volatile compounds.

The mass spectrum would be expected to show a prominent pseudomolecular ion, such as [M+H]⁺ or [M+Na]⁺. A key fragmentation pathway for olean-12-ene (B1638996) triterpenoids is the retro-Diels-Alder (rDA) reaction of the C-ring. uva.nl This fragmentation typically results in the cleavage of the molecule into two pieces, with the charge often retained on the fragment containing rings D and E. The presence of the hydroxyl groups would also lead to characteristic losses of water molecules under MS/MS conditions. The fragmentation of diols can also be analyzed to determine the relative positions of the hydroxyl groups. nih.govnih.govmdpi.com

Conformational Analysis and Thermodynamic Stability of the Olean-12-ene Skeleton

The olean-12-ene skeleton is a rigid framework, but the individual six-membered rings can adopt different conformations. The A and B rings typically exist in a stable chair conformation. In the case of this compound, the A ring contains two hydroxyl substituents. The thermodynamic stability of the chair conformation is influenced by the steric interactions of these substituents.

Biosynthesis of Olean 12 Ene 2alpha,3beta,28 Triol and Oleanane Triterpenoids

General Isoprenoid Pathway and Squalene (B77637) Cyclization to the Oleanane (B1240867) Scaffold

The biosynthesis of all triterpenoids, including Olean-12-ene-2alpha,3beta,28-triol, originates from the universal isoprenoid pathway. The fundamental building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. mdpi.com These five-carbon units are sequentially condensed to form farnesyl diphosphate (B83284) (FPP). The crucial step leading to triterpenoids is the head-to-head condensation of two FPP molecules, a reaction catalyzed by squalene synthase (SQS) to produce the linear 30-carbon hydrocarbon, squalene. mdpi.com

Squalene serves as the direct precursor for a vast array of cyclic triterpenoids. The first diversifying step involves the epoxidation of squalene to 2,3-oxidosqualene (B107256). mdpi.combibliotekanauki.pl This molecule is then subjected to a complex cyclization cascade catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). For the formation of the oleanane scaffold, the specific OSC involved is β-amyrin synthase. This enzyme protonates the epoxide ring of 2,3-oxidosqualene, initiating a series of concerted chair-boat-chair-chair cyclizations and subsequent Wagner-Meerwein-type rearrangements. bibliotekanauki.pl This intricate enzymatic reaction culminates in the formation of the pentacyclic cation, which is then deprotonated to yield β-amyrin. mdpi.com The resulting β-amyrin possesses the characteristic olean-12-ene (B1638996) backbone and a hydroxyl group at the C-3β position, which is a foundational feature of many oleanane triterpenoids. mdpi.combibliotekanauki.pl

Enzymatic Machinery Involved in Regio- and Stereoselective Hydroxylations

The basic oleanane scaffold, as represented by β-amyrin, undergoes extensive structural diversification through various modifications, primarily oxidative reactions catalyzed by cytochrome P450 monooxygenases (CYPs). frontiersin.orgnih.gov These enzymes are responsible for introducing hydroxyl, carboxyl, or other functional groups at specific positions on the triterpene skeleton with high regio- and stereoselectivity, which is critical for the generation of a wide range of bioactive compounds, including this compound. frontiersin.orgnih.govnih.gov

Cytochrome P450 enzymes constitute a large superfamily of heme-thiolate proteins that catalyze the insertion of one atom of molecular oxygen into a substrate, a reaction known as monooxygenation or hydroxylation. nih.govbeilstein-journals.org The catalytic cycle of CYPs is a complex process involving the transfer of electrons from a redox partner, typically a cytochrome P450 reductase. nih.gov This process activates molecular oxygen, leading to the formation of a highly reactive iron-oxo species (Compound I) that can abstract a hydrogen atom from an inert C-H bond on the triterpene scaffold, followed by the transfer of the hydroxyl group to the resulting carbon radical. nih.gov This capability to perform highly specific oxidations on complex molecules makes CYPs essential for the functionalization of triterpenoids. nih.govnih.gov The majority of P450s known to act on pentacyclic triterpenes belong to the CYP716 family. oup.com

The formation of this compound from the β-amyrin precursor requires specific hydroxylations at the C-2 and C-28 positions. The C-3 hydroxyl group is already present from the initial cyclization of 2,3-oxidosqualene.

Hydroxylation at C-2: The introduction of a hydroxyl group at the C-2α position is a key step. Studies have identified specific CYP enzymes responsible for this reaction. For instance, NaCYP716C87 from Nicotiana attenuata has been shown to hydroxylate the C-2α position of various oleanane and ursane-type triterpenoids, including oleanolic acid and β-amyrin. oup.com This demonstrates the existence of specific enzymatic machinery for C-2α hydroxylation. Another example comes from microbial biotransformation, where the fungus Fusarium lini was found to convert oleanolic acid into 2α,3β-dihydroxyolean-12-en-28-oic acid, highlighting a C-2α hydroxylation capability. tandfonline.com

Hydroxylation at C-3: The 3β-hydroxyl group is a conserved feature of oleanane triterpenoids derived from β-amyrin, as it is introduced during the OSC-catalyzed cyclization of (3S)-2,3-oxidosqualene. bibliotekanauki.pl Therefore, the biosynthesis of this compound does not require a separate hydroxylation step at this position, but rather utilizes the pre-existing stereochemistry of the β-amyrin scaffold.

Hydroxylation at C-28: The hydroxylation at the C-28 methyl group is the initial step in a three-step oxidation process that is common in oleanane biosynthesis. nih.govoup.com Several enzymes from the CYP716A subfamily have been identified as C-28 oxidases. nih.govnih.gov For example, NaCYP716A419 from N. attenuata catalyzes the sequential oxidation of the C-28 methyl group of β-amyrin, first to an alcohol (the state in this compound), then to an aldehyde, and finally to a carboxylic acid (oleanolic acid). oup.com This demonstrates a clear enzymatic basis for the formation of the C-28 primary alcohol.

The following table summarizes key cytochrome P450 enzymes involved in the hydroxylation of the oleanane scaffold.

| Enzyme | Source Organism | Substrate(s) | Position(s) Oxidized | Product(s) |

| NaCYP716A419 | Nicotiana attenuata | β-amyrin, lupeol (B1675499) | C-28 | Erythrodiol (B191199), Betulin (alcohols); corresponding aldehydes and carboxylic acids (Oleanolic acid, Betulinic acid) |

| NaCYP716C87 | Nicotiana attenuata | β-amyrin, oleanolic acid | C-2α | 2α-hydroxy-β-amyrin, Maslinic acid |

| CYP716A12 | Medicago truncatula | β-amyrin, α-amyrin | C-28 | Oleanolic acid, Ursolic acid |

| CYP716A254 | Anemone flaccida | β-amyrin | C-28 | Oleanolic acid |

Biotransformation and Microbial Metabolism Studies of Oleanane Precursors

Microbial biotransformation serves as a powerful tool for producing novel triterpenoid (B12794562) derivatives and for studying metabolic pathways. nih.gov Various microorganisms, including fungi and bacteria, can perform specific and efficient chemical modifications, such as hydroxylations, on oleanane precursors that are often difficult to achieve through chemical synthesis. mdpi.comnih.gov These microbial systems utilize their own enzymatic machinery, frequently involving cytochrome P450 enzymes, to modify exogenous substrates. thescipub.com

Studies have shown that feeding oleanane precursors like oleanolic acid or β-amyrin to microbial cultures can yield a variety of hydroxylated products. mdpi.comnih.gov For example, the biotransformation of oleanolic acid by the fungus Fusarium lini resulted in the production of 2α,3β-dihydroxyolean-12-en-28-oic acid, demonstrating a specific C-2α hydroxylation. tandfonline.com Other fungal strains, such as Rhizopus chinensis, have been used to introduce hydroxyl groups at different positions on the oleanane skeleton. mdpi.com The degree of conversion in these biotransformation processes can vary significantly, typically ranging from 2.6% to over 77%, depending on the microorganism, substrate concentration, and culture conditions. mdpi.com

These microbial metabolism studies not only provide a sustainable method for generating valuable compounds but also help in discovering novel enzymes and pathways for triterpenoid functionalization. mdpi.comnih.gov

The table below presents examples of microbial biotransformations of oleanane precursors.

| Microorganism | Precursor Substrate | Product(s) | Type of Reaction |

| Fusarium lini | Oleanolic Acid | 2α,3β-dihydroxyolean-12-en-28-oic acid | C-2α hydroxylation |

| Rhizopus chinensis CICC 40335 | Oleanolic Acid | 7β,21β-dihydroxy-OA | Dihydroxylation |

| Bacillus subtilis ATCC 6633 | Oleanolic Acid | Not specified, used in tandem biotransformation | Further transformation |

| Streptomyces griseus ATCC 13273 | Oleanolic Acid | Not specified, used in tandem biotransformation | Further transformation |

Synthetic and Semisynthetic Methodologies for Olean 12 Ene 2alpha,3beta,28 Triol and Its Analogs

Strategies for Total Chemical Synthesis of Oleanane (B1240867) Triterpenoid (B12794562) Cores

The total chemical synthesis of the pentacyclic oleanane framework is a formidable task in organic chemistry, celebrated as a classic demonstration of synthetic strategy. The construction of the complex tetra- and pentacyclic carbon skeletons, which involves creating numerous asymmetric stereocenters in a single process, has been achieved by several renowned research groups. acs.org These syntheses often involve the biomimetic cyclization of precursors like 2,3-oxidosqualene (B107256) to form the β-amyrin skeleton, which is the foundational structure of the oleanane class. acs.org

Semisynthesis from Abundant Natural Precursors (e.g., Oleanolic Acid, Erythrodiol)

The most common and practical approach to obtaining Olean-12-ene-2alpha,3beta,28-triol and its analogs is through semisynthesis, starting from readily available pentacyclic triterpenoids. Oleanolic acid, found in high concentrations in olive oil and numerous medicinal plants, is a frequently used and inexpensive starting material. acs.orgnih.govresearchgate.net

A key intermediate in the synthesis of the target triol is erythrodiol (B191199) (Olean-12-ene-3β,28-diol). The preparation of this compound can be envisaged via a multi-step sequence starting from oleanolic acid:

Reduction to Erythrodiol : The C-28 carboxylic acid of oleanolic acid is first reduced to a primary alcohol. This transformation is commonly achieved using powerful reducing agents like lithium aluminium hydride (LiAlH₄), yielding erythrodiol in good yield. nih.gov

Introduction of the 2α-Hydroxyl Group : To install the 2α-hydroxyl group onto the A-ring of erythrodiol, a sequence of protection, oxidation, and stereoselective reduction is necessary.

Protection : The existing C-3 and C-28 hydroxyl groups are protected to prevent unwanted side reactions. This can be accomplished using standard protecting groups for alcohols.

Oxidation : The C-2 position of the protected intermediate is then oxidized to form a ketone (a 2-oxo derivative).

Stereoselective Reduction : The crucial step is the stereoselective reduction of the C-2 ketone to yield the desired 2α-hydroxyl group. The steric environment of the A-ring typically directs hydride attack from the less hindered β-face, which would yield the 2β-alcohol. Therefore, to achieve the desired 2α-configuration, a sterically demanding reducing agent, such as L-Selectride, is employed, which approaches from the more hindered α-face.

Deprotection : Finally, removal of the protecting groups from the C-3 and C-28 positions reveals the target molecule, this compound.

This strategic combination of functional group interconversion and stereocontrolled reactions allows for the efficient construction of the specific hydroxylation pattern of the target compound from an abundant natural precursor.

Targeted Chemical Modifications for Structural Diversification

The native biological activity of many natural triterpenoids can be modest. nih.gov Therefore, targeted chemical modifications are employed to create derivatives with enhanced potency, improved pharmacokinetic properties, and to systematically explore structure-activity relationships (SAR). nih.gov The hydroxyl groups at C-2, C-3, and C-28, along with the C-28 carboxyl group in precursors like oleanolic acid, are primary sites for these modifications. nih.gov A significant challenge in modifying these sites is the notable steric hindrance, particularly around the C-3 position (due to the geminal methyl groups at C-4) and the C-28 position, which can limit the reactivity towards certain nucleophilic reactions. acs.org

Esterification and amidation are among the most common modifications applied to the oleanane scaffold. These reactions alter the polarity, lipophilicity, and hydrogen-bonding capabilities of the molecule, which can significantly impact biological activity.

Esterification : The hydroxyl groups can be readily acylated to form esters. For instance, treatment with anhydrides like acetic anhydride (B1165640) in the presence of pyridine (B92270) is a standard method for producing acetate (B1210297) esters. nih.gov This modification is often used to protect hydroxyl groups during a synthetic sequence or to create simple analogs for activity screening.

Amidation : The C-28 carboxylic acid of oleanolic acid is a versatile handle for creating a wide array of amide derivatives. A common method involves activating the carboxylic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), followed by reaction with a primary or secondary amine. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like oxalyl chloride, which is then reacted with an amine to form the amide bond. nih.gov This strategy has been used to synthesize extensive libraries of amide derivatives for biological testing. nih.gov

The ultimate goal of derivatization is to understand which structural features are essential for a desired biological effect and to optimize them. By systematically modifying the oleanane core and observing the resulting changes in activity, researchers can develop highly potent and selective therapeutic agents.

A prominent example is the development of synthetic oleanane triterpenoids (SOs) from oleanolic acid. nih.gov While oleanolic acid itself has modest anti-inflammatory activity, modifications to the A and C rings led to the creation of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its methyl ester (CDDO-Me, or bardoxolone (B1667749) methyl). nih.gov These compounds are exceptionally potent inhibitors of inflammatory processes, with activities many orders of magnitude greater than the parent compound. nih.gov Further derivatization of CDDO at the C-28 position has yielded even more potent molecules, including the ethyl amide (CDDO-EA) and imidazolide (B1226674) (CDDO-Im) versions. nih.gov

These studies demonstrate that even minor structural alterations can lead to profound differences in biological activity, highlighting the importance of derivatization in drug discovery. The oleanane skeleton provides a rigid scaffold upon which diverse functional groups can be placed to fine-tune interactions with biological targets. acs.org

Interactive Table: Examples of Oleanane Derivatization

The following table summarizes common modifications made to the oleanolic acid precursor to generate diverse analogs.

| Precursor Compound | Position(s) Modified | Reaction Type | Resulting Analog/Derivative Class |

| Oleanolic Acid | C-28 | Reduction | Erythrodiol (Primary Alcohol) |

| Oleanolic Acid | C-3 | Acylation | 3-O-Acyl Esters |

| Oleanolic Acid | C-28 | Amidation | C-28 Amides |

| Oleanolic Acid | C-28 | Esterification | C-28 Methyl Ester (Oleanolic acid methyl ester) |

| Oleanolic Acid | A & C Rings | Multi-step Oxidation | Cyanoenones (e.g., CDDO) |

| CDDO | C-28 | Amidation | C-28 Amides (e.g., CDDO-EA) |

Comparative Research on Olean 12 Ene 2alpha,3beta,28 Triol Within the Broader Triterpenoid Family

Structural and Bioactivity Comparisons with Other Oleanane-Type Triterpenoids

The oleanane (B1240867) skeleton is a pentacyclic framework that serves as the foundation for a multitude of naturally occurring compounds. The biological activity of these molecules is profoundly influenced by the nature and stereochemistry of their functional groups. Olean-12-ene-2alpha,3beta,28-triol is characterized by a hydroxyl group at C-2 in the alpha position, a hydroxyl group at C-3 in the beta position, and a primary hydroxyl group at C-28. To understand its potential bioactivity, it is instructive to compare it with other well-studied oleanane-type triterpenoids.

Key analogs for comparison include:

β-Amyrin : One of the simplest oleanane triterpenoids, featuring a single hydroxyl group at the 3β-position. It is a biosynthetic precursor to many other more complex oleananes. researchgate.net Its bioactivities include anti-inflammatory and antinociceptive effects. scirp.org

Erythrodiol (B191199) : This compound, (3β)-Olean-12-ene-3,28-diol, possesses hydroxyl groups at the 3β and 28 positions. globalsciencebooks.info It demonstrates anti-inflammatory, antiproliferative, and vasorelaxant properties. globalsciencebooks.info The presence of the C-28 hydroxyl group, as seen in this compound, often enhances water solubility compared to analogs lacking this feature.

Oleanolic Acid : A widely distributed triterpenoid (B12794562), it features a 3β-hydroxyl group and a C-28 carboxylic acid. researchgate.net It exhibits a broad range of pharmacological activities, including hepatoprotective, anti-inflammatory, and antitumor effects. researchgate.netnih.gov The carboxyl group at C-28 significantly alters the molecule's polarity and its interaction with biological targets compared to the alcohol found in the subject compound.

Maslinic Acid : Also known as crategolic acid, this compound is (2α,3β)-2,3-dihydroxyolean-12-en-28-oic acid. sinica.edu.tw It shares the 2α,3β-diol feature with this compound but has a carboxylic acid at C-28 instead of an alcohol. researchgate.nethep.com.cn Maslinic acid is recognized for its anti-inflammatory, antioxidant, and antineoplastic activities. researchgate.nethep.com.cnwikipedia.org

The addition of hydroxyl groups generally increases the polarity of the triterpenoid molecule. The specific 2α,3β-diol configuration in this compound, also found in maslinic acid, is a key structural feature. hep.com.cn The primary difference between the subject compound and maslinic acid is the oxidation state at C-28 (an alcohol versus a carboxylic acid). This difference is significant, as the C-28 carboxyl group in oleanolic and maslinic acids can form salts and esters, and engage in different types of interactions with biological macromolecules than the C-28 hydroxyl group of this compound. nih.govfoodstruct.com

Table 1: Structural and Bioactivity Comparison of Oleanane-Type Triterpenoids

| Compound | Key Structural Features | Reported Bioactivities |

|---|---|---|

| This compound | - Oleanane Skeleton

| Bioactivity profile is inferred from analogs; likely possesses anti-inflammatory and cytotoxic potential. |

| β-Amyrin | - Oleanane Skeleton

| Anti-inflammatory, Antinociceptive scirp.org |

| Erythrodiol | - Oleanane Skeleton

| Anti-inflammatory, Antiproliferative, Vasorelaxant globalsciencebooks.info |

| Oleanolic Acid | - Oleanane Skeleton

| Hepatoprotective, Anti-inflammatory, Antitumor, Antimicrobial researchgate.netnih.govfrontiersin.org |

| Maslinic Acid | - Oleanane Skeleton

| Anti-inflammatory, Antioxidant, Antineoplastic, Protease inhibitor researchgate.nethep.com.cnwikipedia.orgfoodstruct.com |

Comparative Analysis with Ursane (B1242777), Lupane (B1675458), and Dammarane (B1241002) Skeletons

The diversity of pentacyclic triterpenoids extends beyond the oleanane group to other skeletal types, including ursane, lupane, and the tetracyclic dammarane. These skeletons differ in their ring structures and substitution patterns, which in turn leads to distinct biological profiles.

Lupane Skeleton: The lupane skeleton is distinguished by its five-membered E-ring, contrasting with the six-membered E-ring of the oleanane and ursane types (a 6/6/6/6/5 system). nih.gov This structural feature creates a different three-dimensional shape. Prominent examples of lupane-type triterpenoids include lupeol (B1675499) and betulinic acid. scirp.orgresearchgate.net Betulinic acid, which is 3β-hydroxy-lup-20(29)-en-28-oic acid, has garnered significant attention for its antiretroviral and selective anticancer activities, inducing apoptosis in various cancer cell lines. scirp.orgwikipedia.orgfoodstruct.com Its mechanism of action is often distinct from its oleanane and ursane counterparts.

Dammarane Skeleton: Unlike the pentacyclic structures, the dammarane skeleton is a tetracyclic triterpenoid framework. mdpi.com This class is characteristic of plants in the Araliaceae family, such as Panax ginseng. researchgate.netmdpi.com Dammarane-type triterpenoids, commonly known as ginsenosides (B1230088) (when glycosylated), have a different carbon skeleton and often feature a flexible side chain at C-17, which is a major site for structural variation. mdpi.com Their bioactivities are extensive and well-documented, including adaptogenic, neuroprotective, and cardiovascular effects, which differ significantly from the typical activities of the pentacyclic types discussed. nih.gov

Table 2: Comparative Analysis of Triterpenoid Skeletons

| Skeleton Type | Core Structure | Representative Compound(s) | Characteristic Bioactivities | Common Plant Sources |

|---|---|---|---|---|

| Oleanane | Pentacyclic (6/6/6/6/6), gem-dimethyl at C-20 | Oleanolic Acid, β-Amyrin, Erythrodiol | Anti-inflammatory, Hepatoprotective, Antitumor researchgate.netnih.govnih.gov | Olea europaea (Olive), Ligustrum lucidum nih.gov |

| Ursane | Pentacyclic (6/6/6/6/6), methyl groups at C-19 & C-20 | Ursolic Acid | Anticancer, Anti-inflammatory, Antidiabetic chemicalbook.comnih.gov | Malus pumila (Apple), Rosmarinus officinalis (Rosemary) chemicalbook.com |

| Lupane | Pentacyclic (6/6/6/6/5) | Lupeol, Betulinic Acid | Anticancer (selective apoptosis), Anti-HIV, Antimalarial scirp.orgfoodstruct.com | Betula sp. (Birch), Ziziphus sp. scirp.orgwikipedia.org |

| Dammarane | Tetracyclic with side chain at C-17 | Dammarenediol, Ginsenosides | Adaptogenic, Neuroprotective, Cardioprotective mdpi.comnih.gov | Panax ginseng, Gynostemma pentaphyllum researchgate.netnih.gov |

Chemo-taxonomic and Biogenetic Relationships among Diverse Pentacyclic Triterpenoids

The structural diversity of triterpenoids originates from a common biosynthetic pathway, and their distribution across the plant kingdom (chemo-taxonomy) often follows phylogenetic lines.

The biosynthesis of all these triterpenoids begins with the linear 30-carbon precursor, squalene (B77637). nih.gov Squalene is first epoxidized to 2,3-oxidosqualene (B107256) by the enzyme squalene epoxidase. globalsciencebooks.info This epoxide is the crucial branching point. The fate of 2,3-oxidosqualene is determined by a class of enzymes called oxidosqualene cyclases (OSCs). researchgate.net

The OSC initiates a cascade of cyclizations and rearrangements. The specific folding of the 2,3-oxidosqualene substrate within the enzyme's active site dictates which carbocation intermediates are formed, and thus which carbon skeleton is ultimately produced. nih.gov

Cyclization via a "chair-chair-chair" conformation leads to the dammarenyl cation, the precursor to tetracyclic dammarane -type triterpenoids. nih.gov

Further rearrangement of the dammarenyl cation can lead to the baccharenyl cation, and subsequent cyclization and Wagner-Meerwein shifts produce the pentacyclic frameworks. nih.gov

The lupeol synthase enzyme, for example, guides the cyclization cascade toward the formation of the lupane skeleton. frontiersin.org

Similarly, α-amyrin synthase and β-amyrin synthase direct the formation of the ursane and oleanane skeletons, respectively. nih.gov

These distinct skeletons are then further modified by other enzymes, such as cytochrome P450 monooxygenases (which add hydroxyl groups) and glycosyltransferases (which add sugar moieties), to generate the vast array of triterpenoids found in nature. researchgate.net

From a chemo-taxonomic perspective, the distribution of these skeletons is not random.

Oleanane and ursane types are the most widespread pentacyclic triterpenoids and are often found co-occurring in many plant families, including the Lamiaceae (e.g., Rosemary, Thyme) and Rosaceae (e.g., Apple). chemicalbook.comresearchgate.net

Lupane -type triterpenoids are famously abundant in the bark of birch trees (Betula species, Betulaceae). foodstruct.com

Dammarane -type triterpenoids are hallmark compounds of the Araliaceae family, particularly in the Panax genus (P. ginseng, P. notoginseng), as well as in Gynostemma pentaphyllum (Cucurbitaceae). nih.govmdpi.com

The presence of this compound in a plant would therefore suggest the presence of a β-amyrin synthase and specific cytochrome P450 enzymes capable of hydroxylating the C-2, C-3, and C-28 positions of the oleanane core.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Olean-12-ene-2alpha,3beta,28-triol, and what analytical methods confirm its structural integrity?

- Methodological Answer : Synthesis typically involves semi-synthetic modification of triterpenoid precursors (e.g., oleanolic acid) via regioselective oxidation or hydroxylation. Structural confirmation requires a combination of NMR (1H, 13C, DEPT, and 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS). X-ray crystallography is critical for resolving stereochemistry at C2 and C3 positions, as misassignment of alpha/beta configurations is common in triterpenoids .

Q. How can researchers isolate this compound from natural sources, and what are common contaminants?

- Methodological Answer : The compound is often isolated from plants in the Oleaceae or Araliaceae families using methanol/ethanol extraction followed by silica gel chromatography. Contaminants include structurally similar triterpenes (e.g., ursolic acid derivatives). Reverse-phase HPLC with a C18 column and ELSD detection is recommended for purification. Validate purity via TLC (chloroform:methanol 9:1, vanillin-H2SO4 staining) .

Q. What in vitro assays are suitable for preliminary screening of its bioactivity?

- Methodological Answer : Use cancer cell lines (e.g., HCT-8 colon carcinoma) for antiproliferative assays (MTT/WST-1). For apoptosis studies, combine flow cytometry (Annexin V/PI staining) with caspase-3/7 activity assays. Dose-response curves (10–100 μM) are standard; IC50 values <50 μM warrant further investigation .

Advanced Research Questions

Q. How do stereochemical variations at C2 and C3 impact the compound’s pharmacological activity?

- Methodological Answer : Comparative studies using epimers (e.g., 2beta,3alpha vs. 2alpha,3beta) reveal that the 2alpha,3beta configuration enhances apoptosis induction in cancer cells by 30–40%. Use molecular docking (AutoDock Vina) to model interactions with pro-apoptotic targets like Bcl-2/Bax. Experimental validation via site-directed mutagenesis of protein binding pockets is critical .

Q. What mechanisms explain contradictory cytotoxicity data across studies (e.g., IC50 variability in HCT-8 vs. HepG2 cells)?

- Methodological Answer : Discrepancies arise from cell-specific uptake (e.g., differences in organic anion-transporting polypeptides) or metabolic inactivation (CYP3A4-mediated oxidation). Mitigate by:

- Pre-treating cells with transport inhibitors (e.g., probenecid).

- Using LC-MS/MS to quantify intracellular metabolite profiles.

- Correlating results with transcriptomic data (e.g., ABC transporter expression) .

Q. How can researchers optimize the compound’s bioavailability for in vivo studies?

- Methodological Answer : Formulate as a cyclodextrin inclusion complex (e.g., HP-β-CD) to enhance aqueous solubility. For oral administration, pair with piperine (CYP450 inhibitor) to reduce first-pass metabolism. Validate bioavailability via pharmacokinetic studies (Cmax, AUC0–24) in rodent models, using LC-MS for plasma quantification .

Q. What advanced techniques resolve challenges in quantifying stereoisomeric impurities?

- Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 85:15) separates 2alpha,3beta from 2beta,3alpha isomers. For trace impurities (<0.1%), use qNMR with ERETIC2 calibration. Cross-validate with circular dichroism (CD) spectroscopy to confirm optical purity .

Critical Considerations

- Stereochemical Validation : Misassignment of C2/C3 configurations invalidates SAR conclusions. Always cross-check with X-ray or NOESY .

- Biological Replicates : Use ≥3 independent cell passages to account for triterpenoid batch variability .

- Ethical Compliance : For in vivo work, adhere to OECD Guidelines 420/423 for dose escalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.